molecular formula C9H6N2O3 B8645949 4-Carbamoylphthalimide CAS No. 21343-93-1

4-Carbamoylphthalimide

Cat. No.: B8645949
CAS No.: 21343-93-1
M. Wt: 190.16 g/mol
InChI Key: HWUDVZCMZSHYQZ-UHFFFAOYSA-N
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Description

4-Carbamoylphthalimide is a phthalimide derivative characterized by a carbamoyl (-CONH₂) substituent at the 4-position of the aromatic ring. Its molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol. Phthalimide derivatives are widely utilized as intermediates in organic synthesis, pharmaceuticals, and materials science due to their structural versatility and reactivity.

Properties

CAS No.

21343-93-1

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C9H6N2O3/c10-7(12)4-1-2-5-6(3-4)9(14)11-8(5)13/h1-3H,(H2,10,12)(H,11,13,14)

InChI Key

HWUDVZCMZSHYQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)C(=O)NC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between 4-Carbamoylphthalimide and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent (4-position) Key Applications/Reactivity
This compound C₉H₆N₂O₃ 190.16 Carbamoyl (-CONH₂) Intermediate in drug synthesis
4-Amino-N-Methylphthalimide C₉H₈N₂O₂ 176.17 Amino (-NH₂), N-Methyl Organic building blocks
4-Aminophthalimide C₈H₆N₂O₂ 162.15 Amino (-NH₂) Citalopram synthesis intermediate
4-Nitro-N-Methylphthalimide C₉H₆N₂O₄ 206.15 Nitro (-NO₂), N-Methyl Precursor for aryloxyphthalic acids

Physicochemical Properties

  • Lipophilicity: N-methylation in 4-Amino-N-Methylphthalimide increases logP (lipophilicity), making it more membrane-permeable than 4-Aminophthalimide or this compound.

Research Findings and Trends

  • Reactivity Studies: Substitution at the 4-position dictates reaction pathways. Nitro groups favor nucleophilic displacement (e.g., with phenols), while amino groups enable electrophilic modifications .
  • Biological Activity: Amino-substituted phthalimides (e.g., 4-Aminophthalimide) are prioritized in CNS drug synthesis due to their ability to cross the blood-brain barrier . Carbamoyl derivatives may offer alternative pharmacokinetic profiles.

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